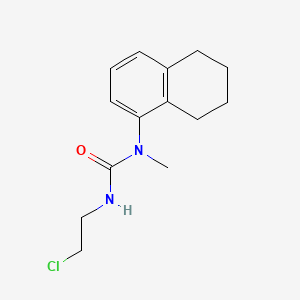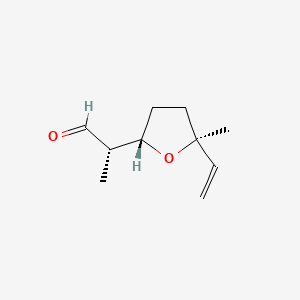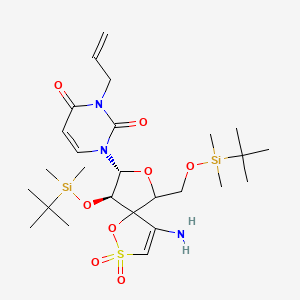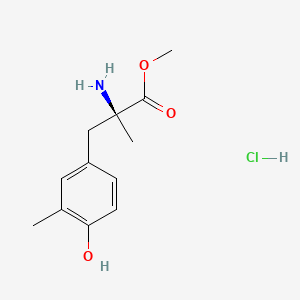
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amines.
科学研究应用
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for tyrosine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules
作用机制
The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways Involved: It affects the catecholamine biosynthetic pathway by inhibiting tyrosine hydroxylase, leading to reduced production of catecholamines like dopamine and norepinephrine.
相似化合物的比较
- Tyrosine methyl ester hydrochloride
- Alpha-methyltyrosine methyl ester hydrochloride
- L-tyrosine methyl ester hydrochloride
Comparison:
- Tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, making it less stable and less effective as a prodrug.
- Alpha-methyltyrosine methyl ester hydrochloride: Shares the alpha-methyl modification but differs in the position of the methyl group, affecting its interaction with enzymes.
- L-tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, resulting in different chemical properties and reactivity .
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride stands out due to its unique structural modifications, which enhance its stability and effectiveness in various applications.
属性
CAS 编号 |
13265-01-5 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1 |
InChI 键 |
ZWBVPAVQVBYURF-YDALLXLXSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



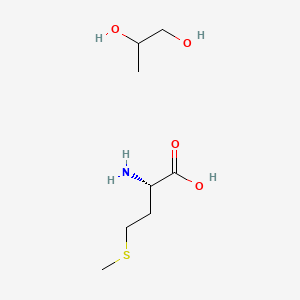
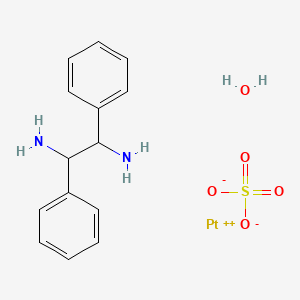
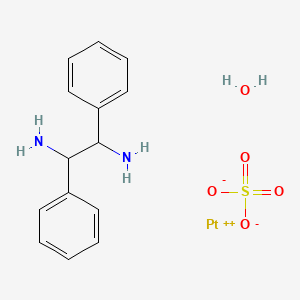
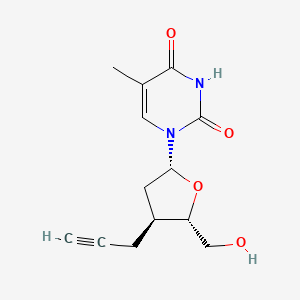
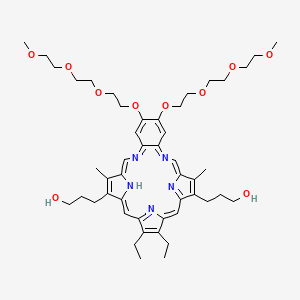
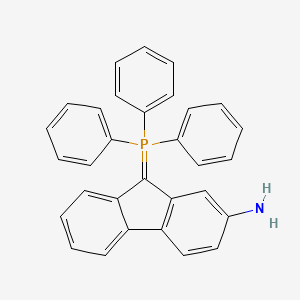
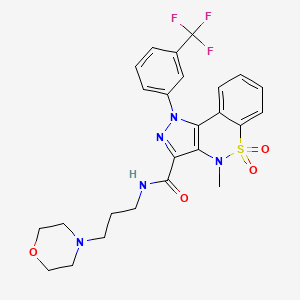
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

